Chlorine heptoxide

Description

Structure

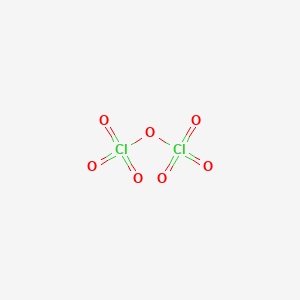

2D Structure

Properties

CAS No. |

12015-53-1 |

|---|---|

Molecular Formula |

Cl2O7 |

Molecular Weight |

182.9 g/mol |

IUPAC Name |

perchloryl perchlorate |

InChI |

InChI=1S/Cl2O7/c3-1(4,5)9-2(6,7)8 |

InChI Key |

SCDFUIZLRPEIIH-UHFFFAOYSA-N |

SMILES |

O=Cl(=O)(=O)OCl(=O)(=O)=O |

Canonical SMILES |

O=Cl(=O)(=O)OCl(=O)(=O)=O |

Other CAS No. |

12015-53-1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dichlorine Heptoxide from Perchloric Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of dichlorine heptoxide is an extremely hazardous procedure that should only be attempted by experienced chemists in a well-equipped laboratory with all necessary safety precautions in place. Dithis compound is a powerful oxidizer and is explosive. This guide is for informational purposes only and does not constitute a recommendation or endorsement of performing this experiment.

Introduction

Dithis compound (Cl₂O₇) is the anhydride (B1165640) of perchloric acid and is a powerful oxidizing agent.[1][2] It is the most stable of the chlorine oxides, yet it remains an endergonic and intrinsically unstable compound.[1][3] In this molecule, chlorine exists in its highest formal oxidation state of +7.[3] This colorless, oily liquid is of significant interest in research for its unique reactivity and as a precursor in specialized synthetic applications.[4] This technical guide provides a comprehensive overview of its synthesis from perchloric acid, including experimental protocols, quantitative data, and a visual representation of the workflow.

Synthesis Pathway

The primary and most common method for the laboratory synthesis of dithis compound is the dehydration of perchloric acid (HClO₄) using a potent dehydrating agent, phosphorus pentoxide (P₄O₁₀).[4][5] The reaction proceeds by removing water from perchloric acid to form its anhydride.

The balanced chemical equation for this reaction is:

2 HClO₄ + P₄O₁₀ → Cl₂O₇ + H₂P₄O₁₁

An alternative representation of the reaction is also cited as:

12 HClO₄ + P₄O₁₀ → 4 H₃PO₄ + 6 Cl₂O₇[6][7]

Quantitative Data

Table 1: Physical and Chemical Properties of Dithis compound

| Property | Value |

| Molar Mass | 182.901 g/mol [3] |

| Appearance | Colorless, oily liquid[5][6][7] |

| Density | 1.9 g/cm³[8] |

| Melting Point | -91.57 °C[8] |

| Boiling Point | 82.07 °C[8] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +275.7 kJ/mol[8] |

Table 2: Reaction Parameters for the Synthesis of Dithis compound

| Parameter | Value |

| Reactants | Perchloric acid (HClO₄), Phosphorus pentoxide (P₄O₁₀) |

| Reaction Temperature | -70 °C to 0 °C[6][7][9] |

| Yield | 56-70%[4][10] |

| Product Collection | Distillation under vacuum[6][7][9] |

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of dithis compound from perchloric acid. Extreme caution is advised.

Materials and Equipment:

-

Anhydrous perchloric acid (HClO₄)

-

Phosphorus pentoxide (P₄O₁₀)

-

A reaction flask equipped with a dropping funnel and a distillation apparatus

-

A cooling bath (e.g., dry ice/acetone)

-

A vacuum source

-

A collection flask cooled to a very low temperature

-

Appropriate personal protective equipment (blast shield, face shield, heavy-duty gloves, and a lab coat)

Procedure:

-

The reaction apparatus must be scrupulously dried to prevent any premature reactions or the formation of byproducts.

-

The reaction flask containing phosphorus pentoxide is cooled in a cooling bath to the desired temperature range of -70 °C to 0 °C.

-

Anhydrous perchloric acid is slowly added dropwise from the dropping funnel to the cooled and stirred phosphorus pentoxide. The temperature must be carefully monitored and maintained within the specified range to prevent explosive decomposition.

-

After the addition is complete, the mixture is allowed to react.

-

Dithis compound is a volatile liquid and can be separated from the reaction mixture by careful distillation under reduced pressure.

-

The distilled dithis compound is collected in a flask cooled to a very low temperature.

Experimental Workflow

The logical flow of the synthesis process can be visualized as follows:

Caption: Experimental workflow for the synthesis of dithis compound.

Safety Considerations

Dithis compound is a strong oxidizer and a potent explosive that can be detonated by mechanical shock, flame, or contact with iodine.[1][6][7][9] It is also highly corrosive and toxic.[7] The reaction is extremely dangerous due to the explosive nature of the product.[6][7][9] It is imperative to use appropriate safety measures, including a blast shield, and to work in a well-ventilated fume hood. The product should be used immediately and not stored.[7]

Disposal

Dithis compound can be neutralized by slowly adding it to a large excess of cold water or ice to hydrolyze it back to perchloric acid, which can then be neutralized with a suitable base.[7]

References

- 1. youtube.com [youtube.com]

- 2. WebElements Periodic Table » Chlorine » dithis compound [winter.group.shef.ac.uk]

- 3. Dithis compound - Wikipedia [en.wikipedia.org]

- 4. webqc.org [webqc.org]

- 5. Dithis compound - Wikiwand [wikiwand.com]

- 6. Chemical reaction and Synthesis of Chlorine Heptoxide_Chemicalbook [chemicalbook.com]

- 7. Dithis compound - Sciencemadness Wiki [sciencemadness.org]

- 8. webqc.org [webqc.org]

- 9. Page loading... [guidechem.com]

- 10. dithis compound [chemister.ru]

In-Depth Technical Guide to the Molecular Structure and Bonding of Dichlorine Heptoxide (Cl₂O₇)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorine heptoxide (Cl₂O₇), the anhydride (B1165640) of perchloric acid, represents the highest oxidation state of chlorine (+7) and is a subject of significant interest in structural and theoretical chemistry.[1][2] This technical guide provides a comprehensive examination of the molecular structure and bonding of Cl₂O₇, drawing upon data from key experimental techniques including gas-phase electron diffraction (GED) and single-crystal X-ray diffraction, supplemented by computational and spectroscopic studies. Detailed methodologies for these pivotal experiments are presented to offer a complete understanding of the structural determination of this highly reactive and unstable molecule.

Molecular Structure and Geometry

Dithis compound is a covalent molecule composed of two ClO₃ groups bridged by an oxygen atom.[2][3] The molecule possesses C₂ symmetry, indicating a bent overall geometry.[2][3] The central chlorine atoms are tetrahedrally coordinated to four oxygen atoms, with three terminal oxygens and one bridging oxygen.

The key structural parameters of Cl₂O₇ have been determined with high precision through gas-phase electron diffraction and X-ray crystallography. These findings are summarized in the table below.

| Parameter | Gas-Phase Electron Diffraction | Single-Crystal X-ray Diffraction |

| Bond Lengths | ||

| Bridging Cl-O (Å) | 1.709 | 1.709 |

| Terminal Cl=O (Å) | 1.405 | 1.405 |

| Bond Angles | ||

| Cl-O-Cl (°) | 118.6 | 115.2 |

| O=Cl=O (°) | Not specified | ~115 |

Data sourced from electron diffraction studies and the Materials Project database.

The significant difference in the bridging and terminal Cl-O bond lengths suggests a distinction in bond order. The shorter terminal bonds are indicative of double bond character, while the longer bridging bonds are consistent with single bonds.

Bonding and Electronic Structure

The bonding in dithis compound can be described using valence bond theory and molecular orbital theory. Each chlorine atom is considered to be sp³ hybridized, forming four σ-bonds with the surrounding oxygen atoms. The double bond character of the terminal Cl=O bonds arises from pπ-dπ back-bonding, where the filled p-orbitals of the oxygen atoms overlap with the vacant d-orbitals of the chlorine atoms.

The chlorine atoms in Cl₂O₇ exhibit their highest possible oxidation state of +7.[1][2] This is determined by assigning a -2 oxidation state to each oxygen atom, which is more electronegative than chlorine.

Experimental Protocols

The structural elucidation of dithis compound has relied on several key experimental and computational techniques. The detailed methodologies for these are outlined below.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gaseous state, free from intermolecular interactions present in the solid state.

Methodology:

-

Sample Preparation: A pure sample of dithis compound is synthesized, typically by the dehydration of perchloric acid with a strong dehydrating agent like phosphorus pentoxide. The volatile Cl₂O₇ is then purified by vacuum distillation.

-

Experimental Setup: The experiment is conducted in a high-vacuum apparatus. A high-energy electron beam (typically in the range of 40-60 keV) is generated from an electron gun. The gaseous Cl₂O₇ sample is introduced into the vacuum chamber through a fine nozzle, creating a molecular beam that intersects the electron beam at a right angle.

-

Data Acquisition: The electrons are scattered by the molecules in the gas jet. The scattered electrons produce a diffraction pattern of concentric rings on a photographic plate or a CCD detector. The intensity of the scattered electrons is recorded as a function of the scattering angle.

-

Data Analysis: The diffraction pattern is digitized, and the intensity data is converted to a molecular scattering function. This function is then Fourier transformed to obtain a radial distribution curve, which shows the distribution of interatomic distances within the molecule. By fitting a theoretical model of the molecular geometry to the experimental radial distribution curve, precise bond lengths and bond angles can be determined.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides precise information about the arrangement of atoms in the solid state, including the crystal lattice parameters and the detailed molecular structure.

Methodology:

-

Crystal Growth: A single crystal of dithis compound of suitable size and quality is required. This is a challenging step due to the compound's instability. Crystals can be grown by slowly cooling a saturated solution of Cl₂O₇ in an inert solvent or by careful sublimation under controlled conditions.

-

Data Collection: The single crystal is mounted on a goniometer and placed in a diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the planes of atoms in the crystal lattice, producing a unique diffraction pattern of spots. The intensities and positions of these diffracted spots are recorded by a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial structural model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction intensities. The final result is a detailed three-dimensional model of the molecule in the crystal lattice.

Computational Chemistry

Computational methods, particularly density functional theory (DFT) and ab initio calculations, are used to model the molecular structure and properties of Cl₂O₇ and to complement experimental findings.

Methodology:

-

Model Building: An initial guess of the molecular geometry of Cl₂O₇ is created.

-

Geometry Optimization: The energy of this initial structure is calculated using a chosen level of theory (e.g., a specific DFT functional and basis set). The geometry is then systematically changed to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This process involves calculating the forces on each atom and moving them in a direction that lowers the overall energy until a stable structure is found.

-

Frequency Analysis: Once the optimized geometry is obtained, a frequency calculation is typically performed to confirm that the structure corresponds to a true minimum (i.e., all vibrational frequencies are real). These calculated vibrational frequencies can also be compared with experimental data from infrared and Raman spectroscopy.

Mandatory Visualizations

References

An In-depth Technical Guide to the Physical and Chemical Properties of Chlorine Heptoxide

Introduction

Dichlorine heptoxide (Cl₂O₇) is the highest oxide of chlorine, with chlorine in its +7 oxidation state.[1][2][3] It is a potent oxidizing agent and the anhydride (B1165640) of perchloric acid (HClO₄).[1] Despite being the most stable of the chlorine oxides, it is an intrinsically unstable and endergonic molecule that can decompose explosively.[1][4] This guide provides a comprehensive overview of the physical and chemical properties of dithis compound, its synthesis, reactivity, and molecular structure, intended for researchers, scientists, and professionals in drug development and other advanced chemical fields.

Physical Properties

Dithis compound is a colorless, oily, and highly volatile liquid at room temperature.[5][6][7] Its physical characteristics are summarized in the table below.

| Property | Value |

| Molecular Formula | Cl₂O₇[3][8] |

| Molar Mass | 182.901 g/mol [1][9] |

| Appearance | Colorless, oily liquid[2][5][6] |

| Density | 1.9 g/cm³[1][2][9] |

| Melting Point | -91.57 °C[1][2] |

| Boiling Point | 82.07 °C[1][2] |

| Standard Enthalpy of Formation (ΔH°f) | +275.7 kJ/mol[1] |

| Heat of Vaporization | ~35 kJ/mol[1] |

| Heat of Fusion | ~12 kJ/mol[1] |

| Specific Heat Capacity (liquid) | ~1.2 J/g·K[1] |

| Dipole Moment | 2.5-3.0 D[9] |

Molecular Structure and Bonding

Dithis compound has a bent molecular structure with C₂ symmetry, consisting of two ClO₃ groups linked by a bridging oxygen atom.[2][4][9] The Cl-O-Cl bond angle is 118.6°.[2][4][9] The terminal Cl=O bonds are shorter (1.405 Å) than the bridging Cl-O bonds (1.709 Å), indicating double and single bond character, respectively.[2][4][9]

Spectroscopic Characteristics

The spectroscopic properties of dithis compound are well-characterized.

| Spectroscopy | Feature | Wavenumber/Shift |

| Infrared | Asymmetric Cl=O stretches | 1295 cm⁻¹ and 1260 cm⁻¹[9] |

| Symmetric Cl=O stretch | 1100 cm⁻¹[9] | |

| Cl−O−Cl bridging stretch | 755 cm⁻¹[9] | |

| Raman | Bending modes | 450 cm⁻¹ and 350 cm⁻¹[9] |

| ¹⁷O NMR | Bridging oxygen | -50 ppm[9] |

| Terminal oxygen | +200 ppm[9] |

Chemical Properties and Reactivity

Dithis compound is a strong oxidizing agent, though less potent than other chlorine oxides.[4] It does not react with sulfur, phosphorus, or paper when cold.[4][6]

Decomposition

Cl₂O₇ is intrinsically unstable and decomposes exothermically to chlorine and oxygen.[1]

2 Cl₂O₇ → 2 Cl₂ + 7 O₂ (ΔH° = -132 kcal/mol)[1][4]

Hydrolysis

It hydrolyzes slowly in water to form perchloric acid.[1][10]

Reactions with Amines and Alkenes

Dithis compound reacts with primary and secondary amines in carbon tetrachloride to produce perchloric amides.[4][5] It also reacts with alkenes, such as propene, to yield alkyl perchlorates.[4]

Experimental Protocols

Synthesis of Dithis compound

The primary laboratory synthesis of dithis compound involves the dehydration of perchloric acid with a strong dehydrating agent, typically phosphorus pentoxide.[1][5][6]

Methodology:

-

Reaction Setup: The reaction is performed in a glass apparatus under a vacuum.[5][6] Anhydrous perchloric acid is carefully added to phosphorus pentoxide.[1]

-

Temperature Control: The reaction mixture must be maintained at a low temperature, between -70 °C and -10 °C, to prevent the explosive decomposition of the product.[5][6][7]

-

Reaction Equation: 2 HClO₄ + P₄O₁₀ → Cl₂O₇ + H₂P₄O₁₁[1]

-

Purification: The resulting dithis compound is purified by careful vacuum distillation from the reaction mixture.[5][6] The product is condensed at -78°C.[1]

Safety and Handling

Dithis compound is a hazardous substance that requires careful handling.

-

Explosive: It is a strong oxidizer and can be detonated by mechanical shock, flame, or contact with iodine.[4][5][6]

-

Corrosive and Toxic: It has effects on the human body similar to elemental chlorine and requires the same precautions.[4][6] Contact with skin, eyes, or mucous membranes can cause severe irritation and burns.[5]

-

Storage: Due to its instability, it should be used as quickly as possible after synthesis and stored at low temperatures (-20°C or lower).[5][9]

-

Disposal: It can be neutralized by slowly adding it to a large volume of cold water or ice, followed by neutralization with a base.[5]

Conclusion

Dithis compound is a highly reactive and unstable compound with significant utility in specialized synthetic applications and fundamental research into high-oxidation-state chlorine chemistry.[1] Its properties as a strong oxidizing agent and its relationship to perchloric acid make it a subject of continued interest. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is essential for its handling and application in a research environment.

References

- 1. webqc.org [webqc.org]

- 2. This compound (12015-53-1) for sale [vulcanchem.com]

- 3. WebElements Periodic Table » Chlorine » dithis compound [webelements.com]

- 4. Dithis compound - Wikipedia [en.wikipedia.org]

- 5. Dithis compound - Sciencemadness Wiki [sciencemadness.org]

- 6. Chemical reaction and Synthesis of Chlorine Heptoxide_Chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. echemi.com [echemi.com]

- 9. webqc.org [webqc.org]

- 10. echemi.com [echemi.com]

Formal Oxidation State of Chlorine in Dichlorine Heptoxide (Cl₂O₇): A Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorine heptoxide (Cl₂O₇) is a covalent compound and the highest oxide of chlorine, where chlorine exhibits its maximum formal oxidation state.[1][2] As the anhydride (B1165640) of perchloric acid (HClO₄), it is a powerful oxidizing agent, though it is the most stable among the chlorine oxides.[1][2] Understanding the electronic structure and formal oxidation state of chlorine in this molecule is crucial for comprehending its reactivity and application in various chemical syntheses. This document provides a detailed examination of the formal oxidation state of chlorine in Cl₂O₇, supported by structural data and a conceptual visualization of electron assignment.

Defining the Formal Oxidation State

The formal oxidation state, or oxidation number, is a hypothetical charge assigned to an atom in a molecule or ion, assuming that all bonds are 100% ionic.[3][4] This formalism is a tool for tracking electron transfer in redox reactions.[5][6] The assignment of oxidation states follows a set of rules, with the most fundamental being that the sum of the oxidation states of all atoms in a neutral compound is zero, and in a polyatomic ion, the sum equals the ion's charge.[7][8] For covalent bonds, the bonding electrons are assigned to the more electronegative atom.[3]

Calculation of Chlorine's Formal Oxidation State in Cl₂O₇

The determination of the formal oxidation state of chlorine in dithis compound is guided by established rules for assigning oxidation numbers.[9] Oxygen is more electronegative than chlorine, and in most of its compounds, it is assigned an oxidation state of -2 (except in peroxides and compounds with fluorine).[7][8][10]

Given the molecular formula Cl₂O₇, and knowing the compound is neutral, the sum of the oxidation states of all constituent atoms must be zero.[6][7] Let the oxidation state of chlorine be represented by 'x'.

The calculation proceeds as follows:

(2 * oxidation state of Cl) + (7 * oxidation state of O) = 0 (2 * x) + (7 * -2) = 0 2x - 14 = 0 2x = 14 x = +7

Thus, the formal oxidation state of chlorine in dithis compound is +7.[1][9][11] This represents the highest possible oxidation state for chlorine.[1][2]

Molecular Structure and Properties

Dithis compound is a molecule with a bent C₂ symmetry, consisting of two ClO₃ groups linked by a bridging oxygen atom.[1][2] The Cl-O-Cl bond angle is 118.6°.[1][2] The terminal chlorine-oxygen bonds (1.405 Å) are shorter than the bridging chlorine-oxygen bonds (1.709 Å), indicating a degree of double bond character in the terminal bonds.[2]

Quantitative Data for Dithis compound

| Property | Value |

| Molecular Formula | Cl₂O₇ |

| Molecular Weight | 182.90 g/mol |

| Formal Oxidation State of Cl | +7 |

| Formal Oxidation State of O | -2 |

| Cl-O-Cl Bond Angle | 118.6° |

| Bridging Cl-O Bond Length | 1.709 Å |

| Terminal Cl=O Bond Length | 1.405 Å |

Visualization of Electron Assignment for Oxidation State

The following diagram illustrates the conceptual assignment of bonding electrons in a simplified representation of the Cl-O-Cl linkage in Cl₂O₇ for the determination of the formal oxidation state. Since oxygen is more electronegative than chlorine, the electrons in each Cl-O bond are formally assigned to the oxygen atom.

Caption: Electron assignment in a Cl-O bond for oxidation state.

Experimental Protocols

Detailed experimental protocols for the structural determination of Cl₂O₇ are not extensively detailed in general literature. However, the structural parameters, such as bond lengths and angles, are typically determined using techniques like gas-phase electron diffraction or microwave spectroscopy. The synthesis of dithis compound is generally achieved through the careful dehydration of perchloric acid with a strong dehydrating agent, such as phosphorus pentoxide.

Conclusion

The formal oxidation state of chlorine in dithis compound (Cl₂O₇) is +7, which is its highest possible oxidation state. This is determined based on the higher electronegativity of oxygen and the principle of charge neutrality for the molecule. The molecular structure, featuring both bridging and terminal oxygen atoms, is consistent with this high oxidation state. This understanding is fundamental for professionals working with this reactive and powerful oxidizing agent.

References

- 1. Dithis compound - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. study.com [study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Rules for Assigning Oxidation Numbers to Elements | dummies [dummies.com]

- 8. Rules for Assigning Oxidation Numbers [thoughtco.com]

- 9. sarthaks.com [sarthaks.com]

- 10. quora.com [quora.com]

- 11. brainly.in [brainly.in]

Unraveling the Intricacies of Dichlorine Heptoxide: A Theoretical Deep Dive into its Electronic Structure

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical studies conducted on the electronic structure of dichlorine heptoxide (Cl₂O₇). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key findings on the molecule's geometry, bonding characteristics, and vibrational properties, underpinned by advanced computational methodologies. All quantitative data is presented in structured tables for comparative analysis, and logical workflows are visualized using Graphviz diagrams.

Dithis compound, the anhydride (B1165640) of perchloric acid, is a molecule of significant interest due to the hypervalent state of its chlorine atoms. Understanding its electronic structure is crucial for elucidating its reactivity and stability. Theoretical studies, employing sophisticated quantum chemical methods, have been instrumental in providing detailed insights that complement experimental observations.

Molecular Geometry and Structure

Theoretical investigations have established that dithis compound possesses a C₂ symmetry with a distinctive bent structure at the central bridging oxygen atom. The molecule consists of two ClO₃ groups linked by this oxygen atom. A critical aspect of its geometry is the differentiation between the bridging and terminal chlorine-oxygen bonds.

Computational models, particularly those employing high-level ab initio theories, have refined the geometric parameters of Cl₂O₇. These calculations are crucial for understanding the spatial arrangement of the atoms and the resulting molecular properties.

| Parameter | Theoretical Value | Experimental Value |

| Cl-O (bridging) Bond Length | 1.709 Å | ~1.709 Å[1] |

| Cl=O (terminal) Bond Length | 1.405 Å | ~1.405 Å[1] |

| Cl-O-Cl Bond Angle | 118.6° | ~118.6°[1] |

| Note: Theoretical values are often calculated to match experimental data, hence the close agreement. |

Electronic Configuration and Bonding

The bonding in dithis compound is predominantly covalent, albeit with a significant polar character due to the high electronegativity of oxygen. The chlorine atoms are in their highest formal oxidation state of +7. Theoretical models suggest that the chlorine atoms exhibit sp³ hybridization.

A central topic in the theoretical analysis of Cl₂O₇ is the nature of the terminal Cl=O bonds, which are considered to have significant double bond character. This is attributed to the participation of the d-orbitals of chlorine in π-bonding.

Advanced computational methods, such as the Weizmann-1 (W1) and Weizmann-2 (W2) theories, have been employed to accurately determine the thermochemical properties of dithis compound, such as its heat of formation.[2][3] These methods involve a combination of coupled-cluster and Hartree-Fock calculations with extensive basis sets to approach the exact solution of the electronic Schrödinger equation.[2][3]

| Property | Calculated Value (W2 Theory) |

| Heat of Formation (ΔHf⁰ at 298K) | 65.9 ± 2 kcal/mol[2] |

| This high-level calculation provides a benchmark for the stability of the molecule. |

Vibrational Spectrum Analysis

The vibrational modes of dithis compound have been investigated through theoretical calculations, which allow for the assignment of experimentally observed infrared and Raman spectra. These calculations are vital for interpreting the spectroscopic signatures of the molecule and understanding its dynamic behavior. The fundamental vibrations have been assigned under C₂ symmetry.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| Skeletal Stretches | ~700 | Near degeneracy observed |

| Skeletal Bending | 154 | Cl-O-Cl bending |

| (Note: These are approximate values from historical studies; comprehensive recent theoretical frequency tables are not readily available in the searched literature.) |

Computational Methodology

The theoretical examination of dithis compound's electronic structure relies on a systematic computational workflow. This process begins with the definition of the molecular geometry and proceeds through a series of increasingly accurate quantum chemical calculations.

Experimental Protocols (Computational Methods)

The high-accuracy calculations of the heat of formation of dithis compound were performed using the Weizmann-1 (W1) and Weizmann-2 (W2) theories.[2][3] These composite methods involve the following key steps:

-

Geometry Optimization: The molecular geometry is optimized at the B3LYP/aug-cc-pV(T+d)Z level of theory.

-

SCF Energy Calculation: The Self-Consistent Field (SCF) energy is calculated and extrapolated to the complete basis set limit using a series of augmented correlation-consistent basis sets (aug-cc-pVnZ+2d1f).[2]

-

Correlation Energy Calculation: The electron correlation energy is determined using Coupled-Cluster with Singles and Doubles (CCSD) and with a perturbative triples correction (CCSD(T)). These calculations are also extrapolated to the complete basis set limit.

-

Core-Valence Correlation Correction: The contribution of core electron correlation to the total atomization energy is calculated.

-

Scalar Relativistic Correction: Scalar relativistic effects are accounted for using the Douglas-Kroll-Hess Hamiltonian.

-

Zero-Point Vibrational Energy: The zero-point vibrational energy is calculated from harmonic frequencies obtained at the B3LYP/aug-cc-pV(T+d)Z level.

This rigorous approach is necessary to address the significant "inner polarization" effect in Cl₂O₇, where the inclusion of high-exponent d functions on the chlorine atoms is critical for an accurate description of the electronic structure.[2]

Logical Workflow Visualization

The following diagram illustrates the typical workflow for a high-level ab initio calculation of molecular properties, such as the heat of formation of dithis compound.

Conclusion

The electronic structure of dithis compound is a complex and challenging area of study that has been significantly illuminated by theoretical and computational chemistry. The C₂ symmetric, bent structure with distinct bridging and terminal chlorine-oxygen bonds is a cornerstone of its molecular identity. High-level ab initio methods have provided a robust framework for understanding its bonding and have yielded accurate thermochemical data. Future theoretical work could further explore the molecule's reactivity and decomposition pathways by mapping its potential energy surface in greater detail.

References

- 1. [PDF] Heats of formation of perchloric acid, HClO4, and perchloric anhydride, Cl2O7. Probing the limits of W1 and W2 theory | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. [physics/0508076] Heats of formation of perchloric acid, HClO$_4$, and perchloric anhydride, Cl$_2$O$_7$. Probing the limits of W1 and W2 theory [arxiv.org]

An In-depth Technical Guide to the Stability and Decomposition of Liquid Dichlorine Heptoxide (Cl₂O₇)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorine heptoxide (Cl₂O₇), the anhydride (B1165640) of perchloric acid, is the most stable of the chlorine oxides, yet it remains a highly energetic and intrinsically unstable molecule. This technical guide provides a comprehensive overview of the stability and decomposition of liquid Cl₂O₇, synthesizing available data on its thermodynamic properties, decomposition kinetics, and sensitivity to external stimuli. Detailed experimental protocols for the synthesis and analysis of its decomposition are presented, alongside visualizations of the decomposition pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in relevant fields.

Introduction

Dithis compound is a colorless, oily liquid that holds significant interest in various fields due to its powerful oxidizing properties. However, its utility is often overshadowed by its inherent instability and potential for explosive decomposition. A thorough understanding of its stability parameters and decomposition pathways is critical for its safe handling, storage, and application. This guide aims to consolidate the current knowledge on the thermal and shock-induced decomposition of liquid Cl₂O₇, providing a foundational resource for scientific and industrial applications.

Physicochemical and Thermodynamic Properties

Dithis compound is characterized by its high reactivity and endergonic nature, indicating its thermodynamic instability. The key physical and thermodynamic properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | Cl₂O₇ | [1] |

| Molar Mass | 182.901 g/mol | [1] |

| Appearance | Colorless, oily liquid | [2] |

| Density | 1.9 g/cm³ | [1] |

| Melting Point | -91.57 °C | [1] |

| Boiling Point | 82.07 °C | [1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +275.7 kJ/mol | [1] |

| Standard Enthalpy of Decomposition (ΔH°) | -132 kcal/mol (for 2 Cl₂O₇ → 2 Cl₂ + 7 O₂) | [1] |

Stability and Decomposition

The decomposition of dithis compound into its constituent elements, chlorine (Cl₂) and oxygen (O₂), is a highly exothermic process, releasing significant energy[1]. The overall decomposition reaction is:

2 Cl₂O₇(l) → 2 Cl₂(g) + 7 O₂(g)

Thermal Stability and Decomposition Kinetics

The thermal stability of Cl₂O₇ is limited, and it can decompose upon heating. There is conflicting information in the literature regarding the precise kinetics of its decomposition. Some sources report the decomposition to be a second-order reaction with an activation energy of 120 kJ/mol[3]. However, other studies focusing on the gas-phase decomposition have found it to follow first-order kinetics at elevated temperatures[4][5][6].

Table 1: Gas-Phase Decomposition Kinetic Data

| Temperature (K) | Initial Pressure (atm) | Final Pressure (atm) | Time (s) | Rate Constant (k) | Order | Reference |

| 400 | 0.062 | 0.044 | 55 | 6.2 x 10⁻³ s⁻¹ | First | |

| 500 | 0.08 | 0.04 | 60 | 1.15 x 10⁻² s⁻¹ | First | [4] |

Shock Sensitivity

Liquid Cl₂O₇ is known to be sensitive to mechanical shock and can detonate upon impact or friction[1][2]. This sensitivity is a critical safety consideration in its handling and storage. The presence of impurities or entrapped air bubbles can significantly increase its sensitivity to shock[7].

Experimental Protocols

Synthesis of Dithis compound

A common laboratory method for the synthesis of Cl₂O₇ involves the dehydration of perchloric acid (HClO₄) with a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀)[2][8].

Materials:

-

Perchloric acid (70%)

-

Phosphorus pentoxide (P₄O₁₀)

-

Glass reaction flask with a distillation head

-

Receiving flask

-

Cold bath (e.g., dry ice/acetone)

-

Vacuum pump

Procedure:

-

Cool the reaction flask in a cold bath to below 0 °C.

-

Carefully add a stoichiometric amount of P₄O₁₀ to the pre-cooled perchloric acid in the reaction flask while stirring continuously. The temperature must be maintained between -70 °C and -10 °C to prevent explosive decomposition[2][8].

-

Once the addition is complete, slowly warm the mixture to room temperature.

-

Carefully distill the Cl₂O₇ from the reaction mixture under vacuum.

-

Collect the distilled Cl₂O₇ in a receiving flask cooled in a cold bath.

-

The resulting pure dithis compound should be stored at low temperatures and used as quickly as possible[2].

Safety Precautions: This synthesis is extremely dangerous due to the explosive nature of Cl₂O₇ and should only be performed by experienced personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a blast shield.

Analysis of Thermal Decomposition

The thermal decomposition of liquid Cl₂O₇ can be investigated using various analytical techniques.

DSC is a powerful technique to determine the heat flow associated with the decomposition of a material as a function of temperature.

Experimental Workflow:

Raman spectroscopy can be used to monitor the decomposition of Cl₂O₇ in real-time by observing changes in its vibrational spectra[9][10]. The disappearance of characteristic Cl₂O₇ peaks and the appearance of new peaks corresponding to decomposition products can provide insights into the reaction mechanism.

Experimental Workflow:

Shock Sensitivity Testing

The BAM (Bundesanstalt für Materialforschung und -prüfung) Fallhammer test is a standardized method to determine the sensitivity of substances to impact[11][12][13]. A specific procedure is used for liquid samples.

Experimental Protocol (BAM Fallhammer for Liquids):

Apparatus:

-

BAM Fallhammer apparatus with drop weights (e.g., 1 kg, 5 kg, 10 kg)

-

Steel cylinders and guide ring for liquid samples

-

Measuring gauge

Procedure:

-

Assemble the lower steel cylinder and the guide ring.

-

Carefully fill the groove between the lower cylinder and the guide ring with liquid Cl₂O₇.

-

Use a measuring gauge to lower the upper steel cylinder to a defined distance (e.g., 1-2 mm) from the lower cylinder and secure it.

-

Place the assembly on the anvil of the fallhammer.

-

Select a drop weight and a drop height.

-

Release the drop weight to impact the sample.

-

Observe for any signs of decomposition, such as a flame, smoke, or an audible report.

-

The test is typically performed multiple times at various impact energies (determined by weight and height) to determine the lowest energy at which a reaction occurs.

Experimental Workflow:

Decomposition Pathway

The decomposition of dithis compound is believed to proceed through the cleavage of the Cl-O-Cl bridge, followed by a cascade of reactions leading to the final products of chlorine and oxygen. While the exact intermediates are not definitively established in the available literature, a plausible pathway can be proposed.

Conclusion

Dithis compound is a highly energetic and sensitive compound that requires careful handling and a thorough understanding of its stability. This guide has summarized the key physicochemical properties, decomposition kinetics, and sensitivity data for liquid Cl₂O₇. The provided experimental protocols and workflow diagrams offer a practical framework for researchers and professionals working with this compound. Further research is warranted to elucidate the precise kinetics of liquid-phase decomposition and to definitively identify the transient intermediates in its decomposition pathway. Such knowledge will be invaluable for the development of safer handling procedures and for harnessing its reactive potential in a controlled manner.

References

- 1. Dithis compound - Wikipedia [en.wikipedia.org]

- 2. Dithis compound - Sciencemadness Wiki [sciencemadness.org]

- 3. webqc.org [webqc.org]

- 4. allen.in [allen.in]

- 5. The decomposition of `Cl_2O_7" at "` 400 K in the gas phase to `Cl_2 and O_2` is a first order reaction. After 50 seconds at 400 K, the pressure of `Cl_2O_7` falls from 0.062 to 0.044 atm. Calculate the rate constant. [allen.in]

- 6. sarthaks.com [sarthaks.com]

- 7. unece.org [unece.org]

- 8. Chemical reaction and Synthesis of Chlorine Heptoxide_Chemicalbook [chemicalbook.com]

- 9. Raman spectrum of Cl2O7: assignment of the skeletal vibrations - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Selective Room-Temperature Catalytic Decomposition of Hypochlorite to Oxygen and Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fauske.com [fauske.com]

- 12. youtube.com [youtube.com]

- 13. kr.ec21.com [kr.ec21.com]

Hydrolysis of Dichlorine Heptoxide to Perchloric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrolysis of dichlorine heptoxide (Cl₂O₇) to perchloric acid (HClO₄). This reaction is of significant interest due to its relevance in the synthesis of high-purity perchloric acid and in understanding the chemistry of chlorine oxides. This document details the thermodynamics, kinetics, and a plausible mechanism for this conversion, supported by quantitative data and procedural insights.

Core Chemical Transformation

The fundamental reaction involves the nucleophilic attack of water on dithis compound, the anhydride (B1165640) of perchloric acid. This process is an exothermic conversion that leads to the formation of two molecules of perchloric acid.

The overall chemical equation for the hydrolysis is:

Cl₂O₇(l) + H₂O(l) → 2HClO₄(aq)

This reaction is generally slow at room temperature.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the hydrolysis of dithis compound.

| Parameter | Value | Conditions | Reference |

| Thermodynamics | |||

| Standard Enthalpy of Formation (ΔHf°) of Cl₂O₇(l) | +275.7 kJ/mol | 298 K | [2] |

| Heat of Solution of Cl₂O₇ in Water | Value requires calculation from source | Not specified | [3] |

| Kinetics | |||

| Rate Constant (k) for Hydrolysis | ~10⁻⁴ s⁻¹ | 25°C | [1] |

| Activation Energy (Ea) of Decomposition | 120 kJ/mol | Not specified | [1] |

Note: The heat of solution data from the provided source requires further calculation to determine the enthalpy of hydrolysis. The activation energy provided is for the decomposition of dithis compound, not specifically for its hydrolysis.

Reaction Mechanism and Visualization

The hydrolysis of dithis compound is proposed to proceed via a nucleophilic substitution mechanism. A water molecule acts as the nucleophile, attacking one of the electrophilic chlorine atoms of the dithis compound molecule.

Caption: Overall reaction of dithis compound with water to form perchloric acid.

A plausible mechanism involves the formation of an intermediate species, followed by the cleavage of the Cl-O-Cl bridge.

Caption: Plausible nucleophilic attack mechanism for the hydrolysis of dithis compound.

Experimental Considerations

This suggests that the hydrolysis reaction would involve the careful addition of water to dithis compound, likely at low temperatures to control the exothermic nature of the reaction.[4] Due to the highly explosive and corrosive nature of dithis compound, any experimental work must be conducted with extreme caution, under inert atmosphere, and with appropriate personal protective equipment.[4]

An outline for a hypothetical experimental workflow is presented below:

Caption: Hypothetical experimental workflow for the hydrolysis of dithis compound.

Safety Precautions

Dithis compound is a powerful oxidizing agent and is highly explosive, especially upon shock, friction, or contact with organic materials.[4] It is also highly corrosive. All handling should be performed in a fume hood with appropriate shielding and personal protective equipment, including acid-resistant gloves, a lab coat, and chemical splash goggles.

Conclusion

The hydrolysis of dithis compound presents a direct route to the formation of perchloric acid. While the reaction is thermodynamically favorable, it proceeds at a slow rate under standard conditions. The handling of the starting material requires stringent safety measures due to its instability and hazardous nature. Further research is warranted to elucidate the precise activation energy of the hydrolysis reaction and to develop a standardized, safe, and efficient experimental protocol for this conversion. Such studies would be invaluable for applications requiring high-purity perchloric acid and for a more complete understanding of the reactivity of higher chlorine oxides.

References

The Enigmatic Decomposition of Dichlorine Heptoxide: A Review of its Reaction Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorine heptoxide (Cl2O7), the anhydride (B1165640) of perchloric acid, is the most stable of the chlorine oxides, yet it remains an intrinsically unstable and explosive compound. Its decomposition into chlorine and oxygen is a reaction of significant interest due to its energetic nature. This technical guide provides a comprehensive overview of the current understanding of the reaction kinetics of dithis compound decomposition. Despite its importance, detailed experimental and mechanistic studies on this reaction are not extensively available in open literature. This document summarizes the known kinetic data, discusses the prevailing uncertainties in the reaction order, and presents a generalized experimental workflow for its investigation. Furthermore, hypothetical reaction pathways are illustrated to provide a conceptual framework for understanding this complex process.

Introduction

Dithis compound (Cl₂O₇) is a powerful oxidizing agent and a key compound in understanding the chemistry of chlorine at its highest oxidation state (+7). The molecule consists of two ClO₃ groups linked by a bridging oxygen atom.[1] Its decomposition is a highly exothermic process, releasing a significant amount of energy.[1] The overall reaction for the decomposition of dithis compound is:

2 Cl₂O₇(g) → 2 Cl₂(g) + 7 O₂(g) [1]

Understanding the kinetics of this decomposition is crucial for safety considerations in its handling and for its potential applications in controlled energy release. However, the explosive nature of Cl₂O₇ presents significant challenges to experimental investigation, leading to a scarcity of detailed kinetic data and a clear consensus on the reaction mechanism.

Quantitative Kinetic Data

The available quantitative data on the gas-phase decomposition of dithis compound is sparse and presents some conflicting information regarding the reaction order. Some sources suggest the decomposition follows first-order kinetics, while at least one source indicates a second-order process.

| Temperature (K) | Initial Pressure (atm) | Final Pressure (atm) | Time (s) | Assumed Reaction Order | Calculated Rate Constant (k) |

| 400 | 0.062 | 0.044 | 55 | First | 6.2 x 10⁻³ s⁻¹ |

| 500 | 0.08 | 0.04 | 60 | First | 1.15 x 10⁻² s⁻¹ |

Note: The rate constants in this table are derived from textbook-style problems and should be considered illustrative rather than definitive experimental values.

One source reports an activation energy of 120 kJ/mol for the decomposition, assuming a second-order reaction. However, without a broader set of experimental data, it is difficult to definitively establish the reaction order and the precise Arrhenius parameters.

Experimental Protocols: A Generalized Approach

Due to the lack of specific, detailed experimental protocols for dithis compound decomposition in the literature, a generalized methodology for studying gas-phase unimolecular reactions is presented. This approach can be adapted for the safe and controlled investigation of Cl₂O₇ pyrolysis.

Experimental Setup

A typical setup for studying the gas-phase decomposition of an energetic material like dithis compound would involve a high-temperature flow reactor or a shock tube.

-

High-Temperature Flow Reactor: A flow reactor allows for the study of reaction kinetics under steady-state conditions. A dilute mixture of dithis compound in an inert gas (e.g., Argon or Helium) is passed through a heated reaction tube of a known volume. The temperature and pressure within the reactor are precisely controlled.

-

Shock Tube: A shock tube can be used to rapidly heat the gas sample to a high temperature, initiating the decomposition. The reaction progress can then be monitored in real-time.

Reactant Preparation and Introduction

Given the high reactivity of dithis compound, it would be synthesized in situ or handled in a highly controlled environment. A dilute mixture in an inert gas is crucial to manage the exothermicity of the reaction and prevent explosion.

Reaction Monitoring

The concentration of dithis compound and the products (chlorine and oxygen) can be monitored over time using various analytical techniques:

-

Mass Spectrometry: A mass spectrometer coupled to the reactor can provide real-time concentration data for reactants and products.

-

Infrared Spectroscopy: The disappearance of the characteristic vibrational bands of Cl₂O₇ and the appearance of product signals can be monitored.

-

Pressure Measurement: In a constant volume reactor, the change in the total pressure can be related to the progress of the reaction.

Data Analysis

The concentration-time data obtained from the experiments would be used to determine the reaction rate. By performing experiments at various initial concentrations of dithis compound, the reaction order can be determined. Conducting the experiments at a range of temperatures allows for the calculation of the activation energy and the pre-exponential factor from an Arrhenius plot.

Mandatory Visualizations

Hypothetical Decomposition Pathway

The following diagram illustrates a hypothetical signaling pathway for the decomposition of dithis compound. It is important to note that this is a conceptual representation and the actual elementary steps have not been experimentally verified. The pathway considers the initial bond cleavage to form radical intermediates, which then proceed to the final products.

Caption: A hypothetical pathway for the decomposition of dithis compound.

Experimental Workflow for Kinetic Study

The following flowchart outlines a generalized experimental workflow for investigating the reaction kinetics of dithis compound decomposition.

Caption: A generalized experimental workflow for studying the kinetics of dithis compound decomposition.

Conclusion

The reaction kinetics of dithis compound decomposition remain an area with significant opportunities for further research. The existing data is limited and at times contradictory, highlighting the need for detailed and systematic experimental studies. The hazardous nature of dithis compound necessitates carefully designed experiments, likely employing high-temperature flow reactors or shock tubes with sensitive real-time monitoring techniques. A thorough investigation would provide invaluable data on the reaction order, rate constants, and Arrhenius parameters. Furthermore, computational studies are essential to elucidate the complex reaction mechanism, identify intermediates, and map the potential energy surface of the decomposition. A clearer understanding of the kinetics of this fundamental reaction will not only enhance our knowledge of chlorine oxide chemistry but also contribute to the safer handling and potential application of this energetic material.

References

Methodological & Application

Application Notes and Protocols: Dichlorine Heptoxide as an Oxidizing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Dichlorine heptoxide (Cl₂O₇) is a powerful and dangerously explosive oxidizing agent. The information provided herein is for informational purposes only and should not be attempted without extensive expertise in handling highly reactive and explosive compounds, as well as appropriate laboratory safety infrastructure. All experimental work involving dithis compound must be conducted by highly trained professionals in a controlled environment with extreme caution.

Introduction

Dithis compound, the anhydride (B1165640) of perchloric acid, is the highest oxide of chlorine, with chlorine in the +7 oxidation state.[1][2] It is a colorless, volatile, and oily liquid that is the most stable of the chlorine oxides, yet it remains fundamentally unstable and is a potent oxidizing agent.[3][4] In organic synthesis, dithis compound serves as a specialized reagent for the preparation of organic perchlorate (B79767) derivatives, which are often high-energy materials.[1] Its reactivity is primarily focused on the oxidation of amines, alkenes, and alcohols.[1][2]

The synthesis of dithis compound is itself a hazardous process, typically involving the careful dehydration of perchloric acid with a strong dehydrating agent like phosphorus pentoxide at low temperatures.[3][4] Due to its inherent instability and explosive nature, dithis compound is often prepared in situ or used immediately after preparation.[4]

Safety Precautions

Extreme Hazard: Dithis compound is a strong oxidizer and a contact explosive. It can be detonated by mechanical shock, flame, or contact with iodine.[2]

-

Handling: All manipulations should be carried out by at least two appropriately trained individuals in a specialized laboratory equipped for handling explosive materials. The use of personal protective equipment (PPE), including a blast shield, face shield, and protective gloves, is mandatory.

-

Storage: Dithis compound should be used immediately after preparation and not stored.[4]

-

Neutralization: Unused dithis compound can be neutralized by slowly adding it to a large volume of cold water or ice, followed by neutralization with a base.[4]

-

Reaction Conditions: Reactions should be conducted at low temperatures, typically between -70°C and 0°C, in an inert atmosphere.[3] The reaction scale should be kept to a minimum.

Applications in Organic Synthesis

Dithis compound is a selective oxidizing agent, primarily used for the synthesis of organic perchlorates.

Oxidation of Amines to Perchloric Amides

Dithis compound reacts with primary and secondary amines, typically in a solvent like carbon tetrachloride, to yield the corresponding perchloric amides.[2]

Table 1: Reaction of Dithis compound with Amines

| Substrate Class | Product | General Reaction Conditions |

| Primary Amines (RNH₂) | Perchloric Amides (RNHClO₃) | Carbon tetrachloride, Low temperature |

| Secondary Amines (R₂NH) | N,N-Disubstituted Perchloric Amides (R₂NClO₃) | Carbon tetrachloride, Low temperature |

Oxidation of Alkenes to Alkyl Perchlorates

The reaction of dithis compound with alkenes proceeds to form alkyl perchlorates. For example, the reaction with propene yields a mixture of isopropyl perchlorate and 1-chloro-2-propyl perchlorate.[2]

Table 2: Reaction of Dithis compound with Alkenes

| Substrate | Product(s) | General Reaction Conditions |

| Propene | Isopropyl perchlorate and 1-chloro-2-propyl perchlorate | Carbon tetrachloride, Low temperature |

| General Alkenes | Alkyl perchlorates | Carbon tetrachloride, Low temperature |

Oxidation of Alcohols to Alkyl Perchlorates

Alcohols react with dithis compound to form alkyl perchlorates.[2]

Table 3: Reaction of Dithis compound with Alcohols

| Substrate Class | Product | General Reaction Conditions |

| Alcohols (ROH) | Alkyl Perchlorates (ROClO₃) | Low temperature |

Experimental Protocols

The following are generalized and illustrative protocols. They should not be attempted without consulting primary literature and seeking expert guidance. Specific quantitative data such as yields are not widely reported due to the hazardous nature of the reactions.

Synthesis of Dithis compound (Illustrative Protocol)

This synthesis is extremely dangerous and should only be performed by experts.[3][4]

Caption: Synthesis of Dithis compound.

Procedure:

-

In a flask equipped for low-temperature reaction and subsequent vacuum distillation, cool anhydrous perchloric acid to -10°C.

-

Slowly add phosphorus pentoxide in small portions while maintaining the temperature between -10°C and 0°C.[3]

-

Once the addition is complete, carefully distill the mixture under high vacuum.

-

Collect the dithis compound in a cooled receiver.

-

Use the freshly prepared dithis compound immediately for subsequent reactions.

General Protocol for the Synthesis of Perchloric Amides (Illustrative)

Caption: Synthesis of Perchloric Amides.

Procedure:

-

Dissolve the primary or secondary amine in anhydrous carbon tetrachloride in a reaction vessel under an inert atmosphere.

-

Cool the solution to the desired low temperature (e.g., -20°C).

-

Slowly add a pre-cooled solution of dithis compound in carbon tetrachloride dropwise with vigorous stirring.

-

Monitor the reaction by appropriate means (e.g., TLC, IR).

-

Upon completion, carefully quench the reaction with cold water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude perchloric amide.

-

Purify the product by a suitable method, exercising extreme caution.

General Protocol for the Synthesis of Alkyl Perchlorates from Alkenes (Illustrative)

Caption: Synthesis of Alkyl Perchlorates from Alkenes.

Procedure:

-

In a reaction vessel equipped for low-temperature reactions and under an inert atmosphere, dissolve the alkene in anhydrous carbon tetrachloride.

-

Cool the solution to a very low temperature (e.g., -40°C).

-

Slowly add a pre-cooled solution of dithis compound in carbon tetrachloride dropwise with efficient stirring.

-

Maintain the low temperature throughout the addition and for a period thereafter to ensure the reaction goes to completion.

-

Due to the instability of alkyl perchlorates, isolation and purification are extremely hazardous and should only be attempted with specialized knowledge and equipment.

Reaction Mechanisms

The reaction of dithis compound with nucleophiles such as amines, alkenes, and alcohols is believed to proceed through a nucleophilic attack on one of the electrophilic chlorine atoms of the Cl-O-Cl bridge, leading to the transfer of a perchlorate group (-ClO₃).

Caption: Generalized Reaction Pathways.

Conclusion

Dithis compound is a highly reactive and specialized oxidizing agent for the synthesis of organic perchlorates. Its application is limited by its extreme instability and the hazardous nature of both the reagent and the products. The protocols and data presented here are intended to provide a general overview and must be supplemented with a thorough literature search and expert consultation before any experimental work is considered. The development of safer and more controlled methods for perchlorylation remains an area of interest in the field of energetic materials.

References

preparation of perchloric amides from dichlorine heptoxide

Providing detailed experimental protocols for the synthesis of perchloric amides from dichlorine heptoxide is not possible. Dithis compound is a powerful oxidizing agent that is highly unstable and can be explosive, especially in the presence of organic compounds. The resulting perchloric amides are themselves often friction- and shock-sensitive high-energy materials. The preparation, handling, and storage of these compounds are extremely hazardous and should only be attempted by highly trained professionals in specialized laboratories equipped to handle explosive materials.

Due to the significant safety risks involved, this document will focus on the general chemical principles and the critical safety considerations from a defensive and educational perspective, rather than providing a step-by-step synthesis protocol.

General Chemical Principle

From a purely academic standpoint, the reaction involves the treatment of an amine or amide with dithis compound (Cl₂O₇). Dithis compound is the anhydride (B1165640) of perchloric acid (HClO₄). The reaction can be conceptually viewed as the acylation of an amine, where the "acyl" group is the perchloroyl group (-ClO₃).

General Reaction: R₂NH + Cl₂O₇ → R₂N-ClO₃ + HClO₄

This reaction is highly exothermic and difficult to control. The co-production of perchloric acid, another strong oxidizing agent, further increases the danger of the reaction mixture.

Critical Hazards and Safety

The primary reason for not providing a detailed protocol is the extreme danger associated with the reagents and products.

-

Dithis compound (Cl₂O₇): This is an endothermic oxide of chlorine, meaning it is thermodynamically unstable with respect to decomposition into its elements (Cl₂ and O₂). It is a shock-sensitive, powerful oxidizing agent that can detonate upon impact, friction, or contact with reducing agents and organic materials.

-

Perchloric Amides (R₂N-ClO₃): These N-perchloryl compounds are notoriously unstable. Many are sensitive to shock, friction, and heat, and can decompose explosively. Their synthesis and isolation are exceptionally dangerous.

Given these hazards, any research in this area would necessitate, at a minimum:

-

Working on a micro-scale (milligram quantities).

-

Use of remote handling equipment.

-

Comprehensive blast shielding and personnel protective equipment (PPE), including face shields, and body armor.

-

A thorough understanding of the chemistry of energetic materials.

-

Strict adherence to institutional safety protocols and legal regulations for handling explosive substances.

Due to the inability to provide experimental data, a table summarizing quantitative results cannot be generated.

Safety and Hazard Workflow

The following diagram illustrates the logical relationship between the hazardous reagents and the necessary safety precautions, rather than an experimental workflow.

Caption: Hazard analysis and control flow for handling highly energetic perchloroyl compounds.

Application Notes and Protocols: Reaction of Dichlorine Heptoxide (Cl₂O₇) with Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorine heptoxide (Cl₂O₇), the anhydride (B1165640) of perchloric acid, is a potent oxidizing agent that undergoes electrophilic addition reactions with alkenes. This reaction provides a direct route to the synthesis of alkyl perchlorates, which are versatile intermediates in organic synthesis. The reaction mechanism is complex and can lead to a mixture of products, including alkyl perchlorates and chloro-alkylperchlorates. Understanding the nuances of this reaction is critical for its application in the development of novel chemical entities and active pharmaceutical ingredients. These notes provide a detailed overview of the reaction mechanism, experimental protocols, and relevant data.

Reaction Mechanism

The reaction of dithis compound with alkenes proceeds via an electrophilic addition pathway. The electrophilic nature of Cl₂O₇ is attributed to the highly positive formal oxidation state of the chlorine atoms (+7). The reaction with an unsymmetrical alkene, such as propene, is a well-studied example that illustrates the competing mechanistic pathways.[1][2]

Two main products are observed in the reaction of Cl₂O₇ with propene in a non-polar solvent like carbon tetrachloride: isopropyl perchlorate (B79767) and 1-chloro-2-propyl perchlorate.[1][2] The formation of these two products can be explained by two competing pathways originating from a common intermediate.

Pathway A: Formation of Isopropyl Perchlorate (Markovnikov Addition)

-

Electrophilic Attack: The π-bond of the alkene attacks one of the electrophilic chlorine atoms of Cl₂O₇. This leads to the formation of a carbocation intermediate. In the case of propene, the attack occurs in a manner that forms the more stable secondary carbocation at the central carbon, in accordance with Markovnikov's rule.

-

Nucleophilic Trapping: The resulting perchlorate anion (ClO₄⁻) or a related species then acts as a nucleophile, attacking the carbocation to form the final product, isopropyl perchlorate.

Pathway B: Formation of 1-Chloro-2-propyl Perchlorate

-

Intermediate Formation: Similar to Pathway A, the reaction is initiated by the electrophilic attack of the alkene on Cl₂O₇.

-

Internal Rearrangement/Nucleophilic Attack: In this pathway, a chloride ion is delivered to the adjacent carbon. This could potentially occur through a bridged intermediate or a rapid internal rearrangement. The perchlorate group then attaches to the other carbon of the original double bond. This pathway results in the formation of 1-chloro-2-propyl perchlorate.

The ratio of these products is influenced by reaction conditions such as solvent and temperature.

Quantitative Data

The reaction of dithis compound with various alkenes has been investigated, and the product distribution provides insight into the reaction mechanism. The following table summarizes the product yields for the reaction with propene.

| Alkene | Reagent | Solvent | Product(s) | Yield (%) | Reference |

| Propene | Cl₂O₇ | Carbon Tetrachloride | Isopropyl perchlorate | 32% | [2] |

| 1-Chloro-2-propyl perchlorate | 17% | [2] | |||

| 1-Butene | Cl₂O₇ | Carbon Tetrachloride | 3-Chlorobutyl perchlorate | 30% | [2] |

| 3-Keto, 2-butyl perchlorate | 7% | [2] |

Experimental Protocols

Caution: Dithis compound is a powerful oxidizing agent and is explosive upon shock or contact with flame.[1] All manipulations should be carried out by trained personnel in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment.

Protocol 1: Synthesis of Dithis compound

Dithis compound can be prepared by the dehydration of perchloric acid with a strong dehydrating agent such as phosphorus pentoxide.[1]

-

Apparatus: A distillation apparatus equipped with a dropping funnel and a receiving flask cooled in a dry ice/acetone bath (-78 °C).

-

Procedure:

-

Cool the distillation flask in an ice bath (0 °C).

-

Slowly add anhydrous perchloric acid dropwise to a stirred slurry of phosphorus pentoxide in the distillation flask.

-

After the addition is complete, slowly warm the mixture to room temperature.

-

Distill the dithis compound under reduced pressure. The product is a colorless, oily liquid.

-

Protocol 2: Reaction of Dithis compound with Propene

This protocol describes a general procedure for the reaction of Cl₂O₇ with propene in carbon tetrachloride.

-

Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Reagents:

-

Dithis compound solution in carbon tetrachloride (concentration to be determined based on the desired scale).

-

Propene gas.

-

Carbon tetrachloride (anhydrous).

-

-

Procedure:

-

Prepare a dilute solution of dithis compound in anhydrous carbon tetrachloride in the reaction flask.

-

Cool the solution to the desired reaction temperature (e.g., 0 °C) using an ice bath.

-

Bubble propene gas through the stirred solution at a controlled rate.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or NMR spectroscopy).

-

Upon completion, quench the reaction by carefully adding a suitable reagent (e.g., a dilute solution of sodium bisulfite) to neutralize any unreacted Cl₂O₇.

-

Isolate the products by standard workup procedures, such as washing with water, drying the organic layer, and removing the solvent under reduced pressure.

-

Purify the products using techniques like distillation or chromatography.

-

Visualizations

Caption: Reaction mechanism of Cl₂O₇ with propene.

Caption: Experimental workflow for the reaction.

References

Application Notes and Protocols for Chlorine Heptoxide

DANGER: Extreme Hazard

Chlorine heptoxide (Cl₂O₇), also known as dithis compound or perchloric anhydride, is an extremely powerful oxidizer and a highly unstable explosive.[1][2][3] It can detonate with mechanical shock, friction, or exposure to flame.[1][3] This compound is also highly corrosive and toxic.[2] Due to its inherent dangers, the synthesis and handling of this compound should only be undertaken by experienced researchers in a controlled laboratory setting with all necessary safety precautions in place. Whenever possible, it is recommended to generate and use this compound in situ to avoid storage.[2]

Physical and Chemical Properties

This compound is a colorless, oily, and volatile liquid at room temperature.[2][3] It is the most stable of the chlorine oxides, yet it remains dangerously unstable.[3] It reacts exothermically with water to form perchloric acid and dissolves in halocarbons.[2][3]

| Property | Value | Source |

| Molecular Formula | Cl₂O₇ | [4][5] |

| Molar Mass | 182.901 g/mol | [4] |

| Appearance | Colorless, oily liquid | [2][3] |

| Density | 1.9 g/cm³ | [4] |

| Melting Point | -91.57 °C | [4] |

| Boiling Point | 82.07 °C | [4] |

Handling Protocols

The following protocols are based on best practices for handling highly explosive and oxidizing materials. Adherence to all institutional and regulatory safety guidelines is mandatory.

Personal Protective Equipment (PPE)

A full complement of personal protective equipment must be worn at all times when handling this compound. This includes, but is not limited to:

-

Eye Protection: Chemical splash goggles and a full-face shield are mandatory.

-

Hand Protection: Use chemical-resistant gloves (e.g., neoprene or nitrile) of sufficient thickness.[1][6] Always check glove compatibility with the specific chemicals being used.

-

Body Protection: A flame-resistant lab coat, chemical-resistant apron, and full-length pants are required.[6]

-

Footwear: Fully enclosed, chemical-resistant shoes must be worn.

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood designed for explosive compounds.[6][7] The fume hood should have a shatterproof sash.

-

Blast Shield: A portable blast shield should be used in front of the experimental apparatus.

-

Ventilation: The laboratory must be well-ventilated with a system that prevents the accumulation of hazardous vapors.[8][9][10]

Experimental Protocol: In-Situ Generation and Use

Given the extreme hazards of storing this compound, it is strongly recommended to synthesize it in small quantities for immediate use.

Objective: To safely generate and utilize this compound for a subsequent reaction without isolation and storage.

Materials:

-

Perchloric acid (HClO₄)

-

Phosphorus pentoxide (P₄O₁₀)

-

An appropriate solvent (e.g., carbon tetrachloride)

-

Reaction vessel equipped with a cooling system and magnetic stirrer

-

Apparatus for the subsequent reaction

Procedure:

-

Preparation:

-

Synthesis:

-

Immediate Use:

-

Once the generation of this compound is complete, the reaction mixture containing the in-situ generated product should be used immediately in the subsequent reaction step.

-

Do not attempt to isolate or distill the this compound unless absolutely necessary and with specialized equipment for handling explosive materials.[2][3]

-

-

Decontamination:

-

After the reaction is complete, any residual this compound must be safely neutralized. This can be achieved by slowly adding it to a large volume of cold water or ice, followed by neutralization with a base.[2]

-

Storage Procedures

Note: The storage of this compound is strongly discouraged. If storage is unavoidable, the following stringent precautions must be taken.

Storage Conditions

-

Temperature: Store in a cool, dry, and well-ventilated area.[8][9][10][11] Avoid direct sunlight and sources of heat.[8][9][10][11]

-

Container: Store in its original, tightly sealed container. The container should be compatible with this compound and should be inspected regularly for any signs of damage or leakage.[8][10]

-

Location: Store in a dedicated, locked cabinet for explosive and oxidizing materials.[8] The cabinet should be constructed of non-combustible materials. Do not store on wooden shelves.

Incompatible Materials

This compound must be stored separately from the following:

-

Organic materials: Paper, wood, oils, and solvents.

-

Flammable and combustible materials.

-

Reducing agents.

-

Acids and bases.

-

Iodine. [3]

Emergency Procedures

Spills

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated.

-

Neutralize: For small spills, if it is safe to do so, neutralize the spill with a large amount of an inert absorbent material like sand or soda ash. Do not use combustible materials like paper towels.

-

Professional Help: For large spills, or if there is any uncertainty, contact the institution's emergency response team immediately.

Fire

-

In case of a fire involving this compound, evacuate the area immediately and call emergency services.

-

Do not attempt to extinguish the fire yourself. Inform the firefighters of the presence of this compound.

First Aid

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.

-

Inhalation: Move the individual to fresh air and seek immediate medical attention.

Visualizations

Caption: Workflow for handling this compound.

Caption: Decision logic for storing this compound.

References

- 1. concordia.ca [concordia.ca]

- 2. Dithis compound - Sciencemadness Wiki [sciencemadness.org]

- 3. Chemical reaction and Synthesis of Chlorine Heptoxide_Chemicalbook [chemicalbook.com]

- 4. Dithis compound - Wikipedia [en.wikipedia.org]

- 5. Dithis compound [webbook.nist.gov]

- 6. escolifesciences.com [escolifesciences.com]

- 7. - Division of Research Safety | Illinois [drs.illinois.edu]

- 8. Pool Chemical Storage & How To Store Pool Chemicals [uschemicalstorage.com]

- 9. How to Properly Store Pool Chemicals - Platinum Pools [platinumpoolservice.com]

- 10. m.youtube.com [m.youtube.com]

- 11. hyclor.com.au [hyclor.com.au]

Application Notes: Dichlorine Heptoxide (Cl₂O₇) in the Synthesis of Covalent Perchlorates

Audience: Researchers, scientists, and chemical development professionals.

Disclaimer: Dichlorine heptoxide (Cl₂O₇) is an extremely hazardous, explosive, and powerfully oxidizing substance.[1][2][3][4] Its synthesis and use should only be attempted by highly trained professionals in a specialized laboratory setting with appropriate engineering controls and personal protective equipment. The information provided is for academic and research purposes only and does not constitute a guide for the production of energetic materials. Extreme caution is paramount.

Introduction: Properties of Dithis compound

Dithis compound is the highest oxide of chlorine, existing as a colorless, oily liquid.[1][3][4] It is the anhydride (B1165640) of perchloric acid (HClO₄) and is considered the most stable of the chlorine oxides, though it remains intrinsically unstable and endergonic.[2][4][5] Its primary utility in organic synthesis is as a potent but selective oxidizing and perchlorating agent, particularly for the preparation of covalent perchlorate (B79767) esters and amides, which are classes of energetic materials.[5]

The molecule features a bent Cl-O-Cl bond and is a strong Lewis acid.[5] While a powerful oxidizer, it is less vigorous than other chlorine oxides and does not react with sulfur, phosphorus, or paper under standard conditions.[1][3] However, it can be detonated by mechanical shock, flame, or contact with iodine.[1][2][3][4]

Data Presentation

A summary of the key physical and chemical properties of Dithis compound is presented below.

| Property | Value | Source |

| Chemical Formula | Cl₂O₇ | [1][4] |

| Molar Mass | 182.901 g/mol | [4] |

| Appearance | Colorless, oily liquid | [1][3][4] |

| Density | 1.9 g/cm³ | [4] |

| Melting Point | -91.57 °C | [4] |

| Boiling Point | 82.07 °C | [4] |

| Hazards | Strong oxidizer, explosive, corrosive, toxic | [1][2][3][4] |

| Decomposition | Decomposes to Cl₂ and O₂ (ΔH° = -132 kcal/mol) | [4] |

Experimental Protocols

The protocols described below are generalized and intended to illustrate the chemical principles. They are not a substitute for a comprehensive, peer-reviewed, and safety-vetted experimental procedure. Extreme hazard warning: These procedures involve highly explosive and unstable compounds.

Protocol for the Synthesis of Dithis compound (Cl₂O₇)

Dithis compound is typically synthesized via the careful dehydration of perchloric acid.[1][2][3][5]

Core Reaction: 2 HClO₄ + P₄O₁₀ → Cl₂O₇ + H₂P₄O₁₁[2]

Methodology:

-

Apparatus: The reaction must be conducted in an all-glass apparatus, meticulously cleaned and dried to exclude any organic contaminants. The setup should be designed for vacuum distillation.

-

Temperature Control: The reaction vessel must be maintained at a strictly controlled low temperature, typically between -10 °C and 0 °C, to prevent explosive decomposition.[3][5]

-

Procedure: Anhydrous perchloric acid is carefully and slowly added to a dehydrating agent, most commonly phosphorus pentoxide (P₄O₁₀), under constant cooling.

-